molecular formula C24H28N2O5 B11452697 Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B11452697
M. Wt: 424.5 g/mol
InChI Key: ZFOISGVUVDDMJS-UHFFFAOYSA-N
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Description

Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with the molecular formula C24H28N2O5 and a molecular weight of 424.49 g/mol . This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a butoxybenzoyl moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of benzyl acetate with 1-(4-butoxybenzoyl)-3-oxopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • Benzyl 2-[1-(4-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • Benzyl 2-[1-(4-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Uniqueness

Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to the presence of the butoxy group, which imparts specific physicochemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C24H28N2O5/c1-2-3-15-30-20-11-9-19(10-12-20)24(29)26-14-13-25-23(28)21(26)16-22(27)31-17-18-7-5-4-6-8-18/h4-12,21H,2-3,13-17H2,1H3,(H,25,28)

InChI Key

ZFOISGVUVDDMJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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